N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a hydrazinecarbonyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. Subsequent steps involve the introduction of the phenyl group, followed by the formation of the hydrazinecarbonyl and benzenesulfonamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- 3,5-Dimethyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium, bromide
- Dimethyl 5-(1,3-dioxo-5-(phenylethynyl)isoindolin-2-yl)isophthalate
Uniqueness
The uniqueness of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H27N5O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[benzenesulfonyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O4S/c1-20-14-16-22(17-15-20)18-28-29-25(33)19-31(37(35,36)24-12-8-5-9-13-24)26-21(2)30(3)32(27(26)34)23-10-6-4-7-11-23/h4-18H,19H2,1-3H3,(H,29,33)/b28-18+ |
InChI Key |
ZYYXIDRIXNTDTD-MTDXEUNCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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